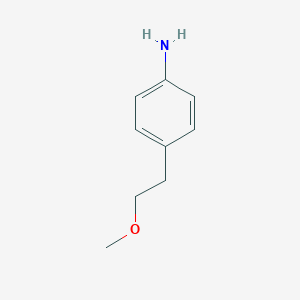![molecular formula C8H10OS B118709 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene CAS No. 150171-74-7](/img/structure/B118709.png)
3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene, also known as 3-AT, is a heterocyclic compound that has been widely used in scientific research. It is a bicyclic sulfur-containing compound that is structurally similar to the amino acid cysteine. The compound has been shown to have various biochemical and physiological effects, making it a valuable tool in several fields of research.
作用機序
The mechanism of action of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene is not fully understood. However, it is thought to act as a competitive inhibitor of the enzyme imidazoleglycerol-phosphate dehydratase (HisB), which is involved in the biosynthesis of histidine. By inhibiting this enzyme, 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene disrupts the histidine biosynthetic pathway, leading to the accumulation of toxic intermediates and ultimately inhibiting cell growth.
生化学的および生理学的効果
In addition to its role as a selective agent and inhibitor of HisB, 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene has been shown to have several other biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene has been shown to modulate the activity of ion channels, which are involved in the regulation of various physiological processes.
実験室実験の利点と制限
One of the main advantages of using 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene in lab experiments is its selectivity. It is highly effective at inhibiting the growth of bacteria and yeast, making it a valuable tool in genetic screening assays. Additionally, the synthesis of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene is relatively simple, making it easily accessible to researchers.
However, there are also some limitations to using 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene in lab experiments. One limitation is its potential toxicity. While 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene is generally considered safe to handle, it can be toxic if ingested or inhaled. Additionally, 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene can be expensive to purchase, which may limit its use in some experiments.
将来の方向性
There are several future directions for research involving 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene. One potential direction is the development of new screening assays that use 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene as a selective agent. Additionally, further research is needed to fully understand the mechanism of action of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene and its effects on various physiological processes. Finally, there is potential for the development of new drugs based on the structure of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene, which could have therapeutic applications in the treatment of various diseases.
合成法
The synthesis of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene involves the reaction of 2-cyclopentenone with Lawesson's reagent, a phosphorus-sulfur compound. The reaction yields 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene as a yellow crystalline solid. The synthesis of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene is a relatively simple process, making it easily accessible to researchers.
科学的研究の応用
3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene has been widely used in scientific research due to its ability to inhibit the growth of bacteria and yeast. It has been used as a selective agent in genetic screening assays, where it is used to select for cells that express a particular gene of interest. Additionally, 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene has been used in studies investigating the regulation of gene expression and protein-protein interactions.
特性
CAS番号 |
150171-74-7 |
|---|---|
製品名 |
3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene |
分子式 |
C8H10OS |
分子量 |
154.23 g/mol |
IUPAC名 |
1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)ethanone |
InChI |
InChI=1S/C8H10OS/c1-5(9)8-6-2-3-7(4-6)10-8/h2-3,6-8H,4H2,1H3 |
InChIキー |
JDJBGHIPMQRHMM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C2CC(S1)C=C2 |
正規SMILES |
CC(=O)C1C2CC(S1)C=C2 |
同義語 |
Ethanone, 1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



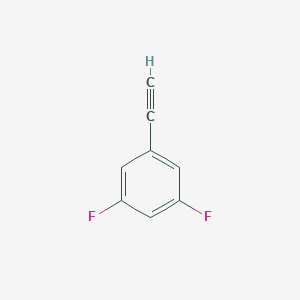
![3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B118629.png)
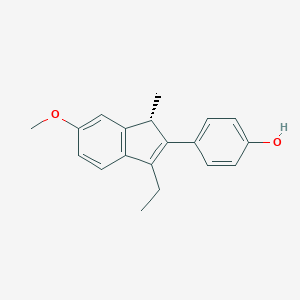
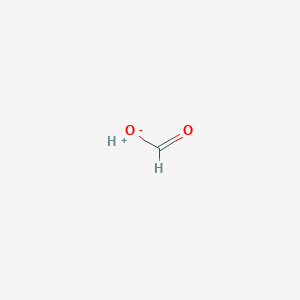
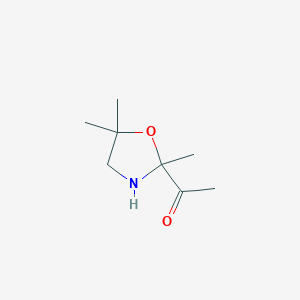
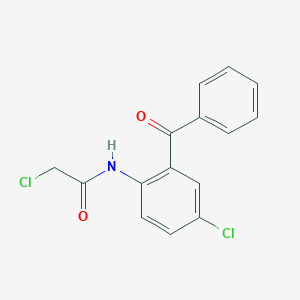
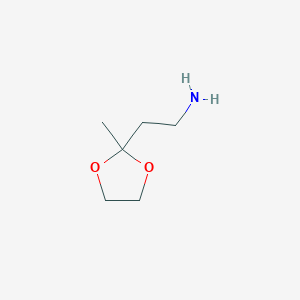
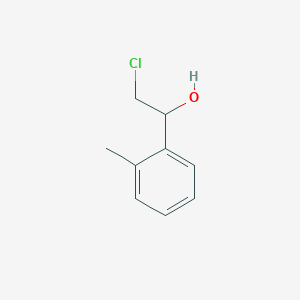
![3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol](/img/structure/B118653.png)
![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one](/img/structure/B118660.png)
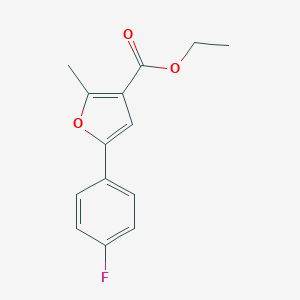
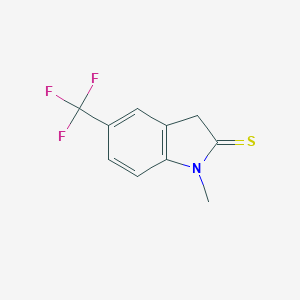
![[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B118674.png)
